1-Naphthylacetonitrile

描述

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, 1-Naphthylacetonitrile is identified by a precise set of names and numbers to ensure unambiguous communication. The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-(naphthalen-1-yl)acetonitrile. cymitquimica.com However, it is commonly referred to as 1-naphthaleneacetonitrile or simply this compound. scbt.comnist.gov

For indexing and database retrieval, the Chemical Abstracts Service (CAS) has assigned the registry number 132-75-2 to this compound. scbt.comnist.govp212121.comtcichemicals.com It is also known by several synonyms, including α-naphthylacetonitrile, 1-naphthylmethylcyanide, and 1-cyanomethylnaphthalene. cymitquimica.comnist.govtcichemicals.comguidechem.com These various identifiers are crucial for researchers to accurately locate and reference the compound in scientific literature and chemical supply catalogs.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(naphthalen-1-yl)acetonitrile |

| Common Name | This compound |

| CAS Registry Number | 132-75-2 |

| Molecular Formula | C12H9N scbt.comnist.govp212121.com |

| Molecular Weight | 167.21 g/mol scbt.comp212121.com |

| InChIKey | OQRMWUNUKVUHQO-UHFFFAOYSA-N nist.gov |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to yellow solid or clear yellow to brown liquid after melting tcichemicals.comchemicalbook.com |

| Melting Point | 33-35 °C p212121.comguidechem.comchemicalbook.com |

| Boiling Point | 180-182 °C at 9 mmHg; 191-194 °C at 18 mmHg p212121.comchemicalbook.com |

| Flash Point | >110 °C (>230 °F) p212121.comchemicalbook.com |

Relevance of this compound within Organic Chemistry Research

The significance of this compound in organic chemistry research lies in its utility as a synthetic building block. cymitquimica.com The nitrile group (C≡N) is a key functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides, providing a gateway to a wide array of more complex molecules.

In academic and industrial research, this compound serves as a crucial intermediate for the synthesis of various organic compounds. starskychemical.com For instance, it is a precursor in the production of pharmaceuticals, including certain anti-inflammatory and anti-cancer drugs. datainsightsmarket.com It is also utilized in the agrochemical industry for the synthesis of specific herbicides or insecticides. starskychemical.com

Specific documented transformations in organic synthesis literature include:

Hydrolysis: The nitrile group can be hydrolyzed to form 1-naphthaleneacetic acid, a significant plant hormone.

Ethanolysis: Under acidic conditions, it can undergo ethanolysis to produce ethyl 1-naphthylacetate (B1228651), another important synthetic intermediate. orgsyn.org

Preparation of Benzoates: It has been used in the preparation of tert-Bu benzoates. chemicalbook.com

A common laboratory-scale synthesis of this compound involves the reaction of 1-chloromethyl naphthalene (B1677914) with sodium cyanide in a solvent mixture such as methanol (B129727) and water. chemicalbook.com This straightforward cyanation reaction makes the compound readily accessible for further synthetic explorations.

Historical Perspectives on the Research of this compound

Research into this compound and its derivatives is not a recent development. The compound has been a subject of study in organic chemistry for many decades, primarily due to its utility in synthesizing other valuable compounds. Early research focused on establishing reliable methods for its synthesis and exploring the reactivity of its nitrile group.

References to the use of this compound as a synthetic intermediate can be found in chemical literature dating back to the mid-20th century. For example, a 1957 publication detailed the preparation of ethyl 1-naphthylacetate through the ethanolysis of this compound, highlighting its established role as a precursor by that time. orgsyn.org Further synthetic applications and methodologies were documented in subsequent decades, such as a 1991 report in the Chemical and Pharmaceutical Bulletin that referenced its synthesis. chemicalbook.com This history underscores the compound's long-standing importance as a fundamental building block in the toolkit of synthetic organic chemists.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound continues to be driven by its application in the pharmaceutical and chemical industries. datainsightsmarket.com The global market for this chemical intermediate is experiencing growth, reflecting its increasing demand in the synthesis of high-value products. datainsightsmarket.com

Emerging trends in the research and application of this compound include:

Development of New Applications: Researchers are continuously exploring new synthetic routes that utilize this compound to create novel molecules with potential biological activity or unique material properties. datainsightsmarket.com

Green Chemistry: There is a growing trend towards the use of this compound in more environmentally friendly chemical processes. datainsightsmarket.com This includes the development of cleaner synthesis methods and its use as a safer alternative to other chemical intermediates.

High-Purity Synthesis: A significant focus in the broader field of chemical intermediates is the production of high-purity compounds for specialized applications, particularly in the pharmaceutical sector. Research into producing high-purity isomers like 2-naphthylacetonitrile (B189437) suggests a similar trend for the 1-isomer, where minimizing impurities is critical for the synthesis of active pharmaceutical ingredients. google.com

The increasing investment in research and development within the pharmaceutical and chemical sectors is expected to continue fueling innovation in the applications of this compound. datainsightsmarket.com

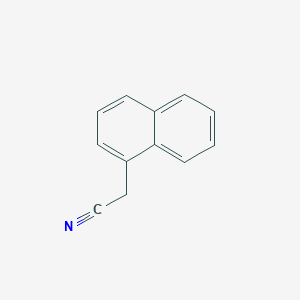

Structure

2D Structure

属性

IUPAC Name |

2-naphthalen-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRMWUNUKVUHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059630 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-75-2 | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Naphthylacetonitrile and Its Derivatives

Classical Synthesis Routes of 1-Naphthylacetonitrile

Traditional methods for synthesizing this compound have been well-established, primarily relying on nucleophilic substitution reactions.

The introduction of a nitrile group (–CN) onto a naphthylmethyl framework is a direct and common method for forming this compound. This is typically achieved through the reaction of a suitable precursor, such as a 1-naphthylmethyl halide, with a cyanide salt. google.com Inorganic cyanating agents like sodium cyanide or potassium cyanide are preferred due to their reactivity. google.comgoogleapis.com The amount of cyanating agent used generally ranges from 1 to 10 moles per mole of the starting halide. googleapis.com

A representative synthesis involves the reaction of 1-chloromethylnaphthalene with sodium cyanide in a solvent mixture. For example, a mixture of 1-chloromethylnaphthalene, methanol (B129727), water, and sodium cyanide is refluxed, followed by the evaporation of methanol and washing of the product. chemicalbook.com This straightforward nucleophilic substitution reaction effectively replaces the chlorine atom with a cyano group to yield this compound.

Table 1: Example of a Classical Cyanation Reaction for this compound

| Reactant 1 | Reactant 2 | Solvents | Reaction Conditions | Duration |

|---|---|---|---|---|

| 1-Chloromethylnaphthalene (695g) | Sodium Cyanide (350g) | Methanol (1500ml), Water (475ml) | Boiling reflux, stirring | 2 hours |

Data sourced from a representative synthesis procedure. chemicalbook.com

The precursor 1-chloromethylnaphthalene is central to one of the most common classical synthesis routes for this compound. chemicalbook.com The synthesis of 1-chloromethylnaphthalene itself is a critical preliminary step. It can be prepared from naphthalene (B1677914) using various reagents, including paraformaldehyde and hydrogen chloride, often in the presence of a catalyst like zinc chloride or phosphoric acid. orgsyn.org One method involves reacting naphthalene with paraformaldehyde and a concentrated hydrochloric acid solution in the presence of catalysts like ferric chloride and copper chloride. chemicalbook.com

Once synthesized, 1-chloromethylnaphthalene serves as the electrophile in the cyanation reaction. chemicalbook.com The carbon atom of the chloromethyl group is susceptible to nucleophilic attack by the cyanide ion (CN⁻), leading to the displacement of the chloride ion and the formation of the C-C bond, resulting in this compound. google.comchemicalbook.com

Table 2: Synthesis of 1-Chloromethylnaphthalene Precursor

| Reactants | Catalysts | Solvent/Reagent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Naphthalene, Paraformaldehyde | Ferric Chloride (FeCl₃), Copper Chloride (CuCl₂), Benzyltriethylammonium chloride | Hydrochloric Acid (42.5%) | 40°C | 3 hours | 97.1% |

Data from a patented synthesis process. chemicalbook.com

Despite their utility, traditional synthesis methods for this compound and its precursors face several challenges. A significant issue is the tendency of the precursor, 1-chloromethylnaphthalene, to resinify (form a polymer-like resin), especially in the presence of water or acid, which can complicate purification and reduce yields. orgsyn.org The use of highly toxic cyanide salts (e.g., NaCN, KCN) poses significant safety and environmental risks, requiring stringent handling and waste disposal protocols. chemicalbook.com

Furthermore, classical syntheses can be time-consuming and may generate substantial amounts of chemical waste. acs.org Industrial scale-up can be problematic; for instance, related syntheses for the 2-isomer have been deemed difficult for industrial application due to safety concerns with solvents like benzene (B151609) and yields that are not economically satisfactory. googleapis.com The final product can also contain impurities from side reactions, such as amide or thioamide compounds when certain reagents are used, necessitating laborious purification steps. google.com These limitations have driven research toward more efficient, safer, and environmentally benign synthetic methodologies.

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing advanced and "green" alternatives. These approaches emphasize the use of catalysis and atom-efficient reactions to improve sustainability.

The development of advanced catalysts and catalytic processes offers more sophisticated routes to the precursors of this compound. These methods provide greater control over the reaction and can lead to higher purity and yields. For instance, a modern industrial process for a derivative, (7-methoxy-1-naphthyl)acetonitrile, starts with 7-methoxy-1-naphthoic acid. google.com This process involves the catalytic reduction of the carboxylic acid using an agent like borane-tetrahydrofuran (B86392) complex (BH₃-THF) to form the corresponding alcohol, (7-methoxy-1-naphthalenyl)methanol. google.com This alcohol is then converted to the final nitrile product.

The preparation of the catalysts themselves has also seen significant advancement. Techniques such as co-precipitation, wet impregnation, and pyrolysis are used to create highly active and stable heterogeneous catalysts. nih.gov These methods allow for the precise control of catalyst properties, which is crucial for optimizing the synthesis of chemical intermediates. nih.govfrontiersin.org

A prominent green chemistry approach applicable to the synthesis of nitriles is the "hydrogen-borrowing" (HB) strategy. nih.gov This elegant catalytic cycle allows alcohols, which are often derived from biomass, to be used as alkylating agents, with water being the only byproduct. rsc.org The process is redox-neutral and avoids the use of pre-functionalized alkyl halides and the generation of stoichiometric waste. rsc.orgunivie.ac.at

The general mechanism involves three key steps:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone intermediate. univie.ac.at

Condensation: This intermediate reacts with a nucleophile, in this case, the carbanion of an arylacetonitrile.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the condensed intermediate, yielding the final alkylated product and regenerating the catalyst for the next cycle. univie.ac.at

Research has demonstrated the effectiveness of this strategy for the alkylation of various aryl acetonitriles using earth-abundant metal catalysts, such as those based on nickel and ruthenium. rsc.orgnih.gov For example, a nickel-catalyzed hydrogen-borrowing alkylation of aryl acetonitriles with a range of alcohols has been reported to produce functionalized secondary nitriles in high yields. rsc.orgrsc.org This approach is particularly noteworthy as it successfully navigates the challenge of the cyano group's sensitivity to water and hydrogen, which can lead to poor selectivity in other methods. rsc.org

Table 3: Key Features of Hydrogen-Borrowing (HB) Catalysis for Nitrile Synthesis

| Feature | Description |

|---|---|

| Principle | A redox-neutral process where a catalyst facilitates the transfer of hydrogen from an alcohol to an intermediate, enabling C-C bond formation. nih.govunivie.ac.at |

| Alkylating Agent | Commodity alcohols, which can be biomass-derived. rsc.org |

| Catalysts | Often based on earth-abundant metals like Nickel (Ni) or Ruthenium (Ru). rsc.orgnih.gov |

| Byproduct | Primarily water, making the process highly atom-efficient and environmentally friendly. rsc.org |

| Advantages | Avoids the use of toxic alkyl halides and minimizes stoichiometric waste generation. rsc.org |

This table summarizes the core concepts of the hydrogen-borrowing strategy as applied to nitrile synthesis. nih.govrsc.orgunivie.ac.atnih.gov

Application of Green Chemistry Principles in Scalable Synthesis

The industrial synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgacs.orgscispace.com A key principle is waste prevention, shifting the focus from yield to the minimization of byproducts. acs.org This is particularly relevant in pharmaceutical manufacturing, where the E-factor (kg of waste per kg of product) can be substantial. acs.orggcande.org

One practical application of these principles is in the synthesis of Naphazoline, a derivative of this compound. Traditional methods often result in low yields and significant waste. jrespharm.com A modified, greener approach involves using 1,2,4-trichlorobenzene (B33124) as a solvent in the condensation step. This solvent allows for the necessary reaction temperature while preventing the formation of tar-like byproducts, which in turn increases the yield by up to 50%. jrespharm.com Furthermore, the ability to regenerate and reuse the 1,2,4-trichlorobenzene solvent enhances the economic viability and reduces the environmental impact of the process. jrespharm.com This modified technology has been shown to decrease the total amount of impurities and increase the purity of the final product to meet pharmacopoeial standards. jrespharm.com

Another green chemistry strategy involves the use of mechanochemistry, which can reduce or eliminate the need for solvents. unibe.ch This technique employs mechanical force to initiate chemical reactions and has been shown to be scalable to the gram scale using bead milling. unibe.ch While not yet specifically detailed for this compound, the development of mechanochemical nitration protocols using safer, bench-stable reagents highlights a promising avenue for future green synthesis of its derivatives. unibe.ch The use of renewable feedstocks and designing processes that operate at ambient temperature and pressure are other core tenets of green chemistry that could be applied to make the synthesis of this compound more sustainable. acs.orgacs.org

Novel Reagents and Reaction Conditions for Enhanced Yield and Purity

Recent advancements in synthetic chemistry have introduced novel reagents and reaction conditions to improve the yield and purity of this compound and its derivatives. One significant development is the use of palladium catalysts in coupling reactions. For instance, the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides provides an efficient route to 2-naphthylacetonitrile (B189437), achieving a high yield of 96%. chemicalbook.com This method showcases the effectiveness of transition metal catalysis in forming carbon-carbon bonds for the synthesis of this compound. chemicalbook.com

In the synthesis of highly pure 2-naphthylacetonitrile, a two-step process involving halogenation followed by a sulfamide-mediated reaction has been patented. This method can produce the compound with a purity greater than 99%. The reaction conditions, such as temperature and the rate of addition of reagents, are critical parameters that must be carefully controlled to achieve optimal purity and minimize the formation of byproducts.

Furthermore, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive in the reaction of lithiated this compound with aromatic aldehydes has been shown to promote a highly syn-selective aldol (B89426) addition. acs.org This selectivity is attributed to the fact that HMPA facilitates a retro-aldol reaction, leading to thermodynamic control over the diastereoselectivity of the product. acs.org While HMPA is a potent carcinogen, polymer-supported versions have been developed that offer similar reactivity but can be easily removed by filtration and recycled, addressing safety and sustainability concerns. pitt.edu

A novel, single-pot synthesis of nitriles, including those derived from naphthalene, utilizes gem-difluoro olefins as starting materials. This method takes advantage of the high electrophilicity of the gem-difluoro carbon to introduce the cyano group, achieving yields between 82-89% and purities of 97-98%. The reaction proceeds through nucleophilic attack by ammonia (B1221849), followed by the elimination of hydrogen fluoride, with polar aprotic solvents like acetonitrile (B52724) stabilizing the transition state.

The table below summarizes some of the novel reagents and conditions for the synthesis of naphthylacetonitrile derivatives.

| Derivative | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Reference |

| 2-Naphthylacetonitrile | 2-Chloronaphthalene, Sodium cyanoacetate, Di-μ-chlorobis(η3-2-propenyl)dipalladium, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | 140 °C, 5 hours | 96 | Not specified | chemicalbook.com |

| 2-Naphthylacetonitrile | 2-Naphthylacetic acid, Halogenating agent, Sulfamide | Step 1: 60°C, 2h; Step 2: 15°C → 140°C | Not specified | >99 | |

| syn-Aldol adducts | Lithiated this compound, Aromatic aldehydes, HMPA-THF | Not specified | Not specified | High syn-selectivity | acs.org |

| Naphthylacetonitriles | gem-Difluoro olefins, Aqueous NH₃, CH₃CN | 60°C, 24 hours | 82-89 | 97-98 |

Synthesis of Functionalized this compound Derivatives

α-Arylation of Naphthylacetonitrile Anions via Radical Nucleophilic Substitution

The α-arylation of naphthylacetonitrile anions through a radical nucleophilic substitution (SRN1) mechanism presents a powerful method for forming C-C bonds and synthesizing α,α-diaryl nitriles. conicet.gov.arresearchgate.netconicet.gov.ar This reaction involves the selective substitution at the α-carbon of the naphthylacetonitrile anion by an aromatic halide. conicet.gov.arconicet.gov.ar The process is initiated by the formation of a radical anion from the aryl halide, which then fragments to produce an aryl radical. This radical subsequently reacts with the naphthylacetonitrile anion. researchgate.net

A study has shown that the anion of 2-naphthylacetonitrile can be selectively substituted at its α-position by various aromatic halides, yielding the corresponding α,α-diaryl nitriles in good yields. conicet.gov.arconicet.gov.ar The regioselectivity of this reaction is influenced by the steric hindrance of the aryl radical. conicet.gov.ar With less sterically hindered radicals, C-arylation is favored, while more hindered radicals can lead to N-arylation. Computational models have been used to investigate the transition states and predict the kinetic control of the reaction, with steric factors playing a key role in the observed regioselectivity. conicet.gov.ar

The SRN1 mechanism has been confirmed through various experimental techniques, including EPR spectroscopy and spin trapping, which have identified the radical intermediates involved in the chain propagation cycle. researchgate.netrsc.org The reaction rate can be suppressed by the addition of radical inhibitors, further supporting the proposed mechanism. rsc.org This synthetic strategy has been successfully applied to the synthesis of various α,α-diaryl-substituted nitriles, demonstrating its versatility. conicet.gov.ar

The table below provides examples of α-arylation of the 2-naphthylacetonitrile anion with different aryl halides.

| Aryl Halide | Product | Yield (%) |

| 4-Iodoanisole | 2-(4-Methoxyphenyl)-2-(naphthalen-2-yl)acetonitrile | 80 |

| 9-Bromophenanthrene | 2-(Naphthalen-2-yl)-2-(phenanthren-9-yl)acetonitrile | Not specified |

Yields are based on the starting aryl halide. researchgate.net

Coupling Reactions for Substituted Naphthylacetonitrile Formation

Coupling reactions, particularly those catalyzed by palladium, are instrumental in the synthesis of substituted naphthylacetonitrile derivatives. mdpi.com The Suzuki cross-coupling reaction, for example, is widely employed for its efficiency in forming carbon-carbon bonds under relatively mild conditions. mdpi.com This reaction typically involves an aryl halide (preferably bromide or iodide) and an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com

In the context of naphthylacetonitrile synthesis, these coupling reactions can be used to introduce various substituents onto the naphthalene ring. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for the pharmaceutical agomelatine, has been achieved through processes that involve coupling steps. google.comgoogle.com While specific details of the coupling reactions used for this exact transformation are proprietary, the general principles of Suzuki, Stille, and other palladium-catalyzed couplings are applicable. mdpi.comgoogle.com

The mechanism of the Suzuki coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. mdpi.com

Condensation Reactions Involving Naphthylacetonitrile Isomers

Condensation reactions involving this compound and its isomers are a versatile method for creating more complex molecular architectures, particularly those with interesting photophysical properties. rsc.orgrsc.org A notable example is the condensation reaction between naphthylacetonitrile isomers and anthracene (B1667546) aldehyde. rsc.orgrsc.orgresearchgate.net This reaction can lead to the formation of highly twisted aggregation-induced emission luminogens (AIEgens), which are molecules that become highly fluorescent in the solid state. rsc.orgrsc.org

Interestingly, the reaction of this compound with anthracene aldehyde can produce an unexpected product, 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile, due to steric hindrance from the adjacent phenyl group. rsc.org In contrast, the reaction with 2-naphthylacetonitrile yields the expected (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile. rsc.orgrsc.org These products exhibit strong solid-state fluorescence and, in some cases, mechanofluorochromism—a reversible change in fluorescence color upon mechanical stimulation. rsc.orgrsc.org

The condensation of α-naphthylacetonitrile with nitrobenzene (B124822) can also lead to the formation of quinone oximes. researchgate.net These reactions highlight the reactivity of the active methylene (B1212753) group in the naphthylacetonitrile structure.

The table below showcases the products of condensation reactions with naphthylacetonitrile isomers.

| Naphthylacetonitrile Isomer | Reactant | Product | Reference |

| This compound | Anthracene aldehyde | 2-(Naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile | rsc.org |

| 2-Naphthylacetonitrile | Anthracene aldehyde | (Z)-3-(Anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile | rsc.orgrsc.org |

| α-Naphthylacetonitrile | Nitrobenzene | Quinone oximes | researchgate.net |

Preparation of Naphthylacetonitrile Derivatives for Specific Research Applications

This compound serves as a crucial intermediate in the synthesis of a wide array of derivatives with specific applications in pharmaceutical and materials science research. lookchem.com For instance, it is a key building block for certain pharmaceutical compounds, where its stable derivative-forming capacity is highly valued. lookchem.com

One significant application is in the synthesis of Naphazoline, an imidazole (B134444) derivative. jrespharm.com The synthesis involves the reaction of this compound with ethanol (B145695) to form an imino ester, which then undergoes heterocyclization with ethylenediamine. jrespharm.com

Furthermore, this compound is used to prepare fluorescent dyes. The reaction of 1-alkyl-5-nitro-1H-indazoles with this compound via nucleophilic substitution of hydrogen results in the formation of 3H-benzo[a]pyrazolo[3,4-j]acridine derivatives, which are new fluorophores. researchgate.net Similarly, donor-acceptor fluorophores have been synthesized by integrating this compound or its 2-isomer with electron-donating units like phenyl carbazole (B46965) or triphenylamine. colab.ws These compounds exhibit tunable solid-state fluorescence properties that are dependent on the substitution pattern and molecular conformation. colab.ws

The synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetonitrile is another example of a derivative prepared for specific research. This compound has been investigated for potential antimicrobial and anticancer properties and serves as an intermediate in the synthesis of more complex organic molecules. Its preparation often involves the bromination of methoxy-substituted naphthalenes followed by the introduction of the acetonitrile group.

Reaction Mechanisms and Chemical Reactivity of 1 Naphthylacetonitrile

Fundamental Reaction Pathways of the Nitrile Functional Group

The nitrile functional group (C≡N) is a versatile moiety in organic chemistry, characterized by a polarized triple bond that renders the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of fundamental reaction pathways.

Nucleophilic Addition Reactions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of an intermediate imine anion. scienceinfo.com This initial addition is a key step in several important transformations. The polarity of the C≡N bond, with the carbon atom carrying a partial positive charge, makes it a prime target for nucleophilic attack. dalalinstitute.com

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add directly to the nitrile carbon to form a stable imine anion salt. Subsequent aqueous workup hydrolyzes the imine intermediate to yield a ketone. The negative charge on the nitrogen of the intermediate imine anion generally prevents a second nucleophilic addition. scienceinfo.com

Weaker nucleophiles typically require acid catalysis to enhance the electrophilicity of the nitrile carbon. Protonation of the nitrogen atom makes the carbon even more susceptible to attack by nucleophiles like water or alcohols. richmond.edu

Hydrolysis Mechanisms of Nitriles

The hydrolysis of nitriles to carboxylic acids is a common and synthetically useful transformation that can proceed under either acidic or basic conditions. Both pathways involve the initial formation of an amide intermediate, which is then further hydrolyzed. scienceinfo.comlibretexts.org

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming a protonated amide. This amide is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. scienceinfo.com

In basic hydrolysis , a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group, forming an imine anion. Protonation by water yields a hydroxy imine, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt and ammonia (B1221849). scienceinfo.comlibretexts.org

| Condition | Key Steps | Intermediate | Final Product |

| Acidic Hydrolysis | 1. Protonation of Nitrogen2. Nucleophilic attack by water3. Proton transfers4. Hydrolysis of amide | Protonated Amide | Carboxylic Acid |

| Basic Hydrolysis | 1. Nucleophilic attack by hydroxide2. Protonation by water3. Tautomerization4. Hydrolysis of amide | Amide | Carboxylate Salt |

Reduction Pathways of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). scienceinfo.com This reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. The first addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Subsequent protonation during aqueous workup yields the primary amine. scienceinfo.com

Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of nitriles to aldehydes. In this case, the reaction stops at the imine stage. The intermediate imine is then hydrolyzed upon acidic workup to afford the aldehyde. scienceinfo.com

| Reducing Agent | Product | Mechanism Highlights |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Two successive hydride additions followed by protonation. |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Single hydride addition followed by hydrolysis of the intermediate imine. |

Mechanistic Investigations of 1-Naphthylacetonitrile Transformations

Beyond the general reactivity of the nitrile group, the entire structure of this compound, particularly the presence of the naphthalene (B1677914) ring and the benzylic α-carbon, allows for more complex and specific reaction mechanisms.

Radical Nucleophilic Substitution Mechanisms at the α-Carbon

While nucleophilic substitution on the aromatic ring of aryl halides can proceed via a radical-nucleophilic (Sʀɴ1) mechanism, the α-carbon of arylacetonitriles also exhibits reactivity that can be influenced by radical pathways. dalalinstitute.comwikipedia.org The Sʀɴ1 mechanism typically involves the formation of a radical anion intermediate, which then fragments to an aryl radical and a halide anion. This aryl radical can then react with a nucleophile. wikipedia.org

In the context of this compound, the benzylic α-carbon is activated by both the adjacent naphthalene ring and the nitrile group. While direct Sʀɴ1 reactions at the α-carbon are not as commonly documented as those on the aromatic ring, the stability of a potential benzylic radical intermediate at this position suggests that radical-mediated substitution reactions are plausible under appropriate conditions, such as those involving photostimulation or the use of radical initiators.

Enamination Reactions Involving this compound

While the direct formation of an enamine from a nitrile is not a standard transformation, the α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization provided by the naphthalene ring. This acidity allows for the formation of a carbanion at the α-position. This carbanion is a potent nucleophile and can participate in various reactions.

It is important to note that enamine formation typically involves the reaction of an aldehyde or ketone with a secondary amine. The mechanism proceeds through the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. While not a direct enamination of the nitrile itself, the α-carbanion of this compound can react with electrophiles in a manner analogous to the nucleophilic α-carbon of an enamine.

Intramolecular Electron Transfer Studies

Intramolecular electron transfer (ET) is a process where an electron moves from a donor part to an acceptor part within the same molecule, often initiated by photoexcitation. In molecules containing a naphthalene moiety, the naphthyl group can act as a photosensitizer. Upon absorbing light, it can reach an excited state and participate in electron transfer processes.

While specific studies detailing intramolecular electron transfer exclusively for this compound were not found in a comprehensive literature review, research on analogous naphthalene-containing systems provides insight into potential mechanisms. For example, studies on molecules where naphthalene is rigidly linked to an electron acceptor show that charge transfer can occur over significant distances, with lifetimes that can be less than 2 nanoseconds. osti.gov The efficiency of such transfers depends on the driving force, the distance and orientation between the donor and acceptor groups, and the nature of the molecular bridge connecting them. osti.govprinceton.edu In related naphthalene derivatives, intermolecular electron transfer has been observed from higher triplet excited states, indicating the potential for the naphthalene core to engage in complex electronic processes. acs.org For this compound, it is plausible that upon excitation, the naphthalene moiety could transfer an electron to a suitable acceptor group if one were present elsewhere in a larger molecular system.

Role of Intermediates in this compound Reactions

Reaction intermediates are short-lived, high-energy molecules that are formed during the conversion of reactants to products. libretexts.org The reactions of this compound can proceed through various types of intermediates depending on the reaction conditions. The carbon atom adjacent to both the naphthalene ring and the nitrile group (the benzylic-like position) is particularly susceptible to forming intermediates due to stabilization from both groups.

Key potential intermediates in reactions involving this compound include:

Radicals: Homolytic cleavage of the C-H bond at the benzylic-like position can form a this compound radical. This radical is stabilized by resonance, with the unpaired electron delocalizing over the naphthalene ring system. Such radical intermediates are common in combustion, polymerization, and certain photochemical reactions. libretexts.org

Carbanions: In the presence of a strong base, the acidic proton at the α-carbon can be abstracted to form a carbanion. This carbanion is stabilized by the electron-withdrawing effect of the adjacent nitrile group and by resonance with the naphthalene ring.

Carbocations: While less common for this specific position without a suitable leaving group, a carbocation could theoretically be formed. It would also be stabilized by resonance with the aromatic ring system.

The stability of these intermediates often dictates the reaction pathway. For instance, the formation of a more stable tertiary radical is favored over a secondary or primary one. libretexts.org The specific intermediates involved determine the final products of a given reaction.

Table 1: Potential Reaction Intermediates of this compound

| Intermediate Type | Formation Method | Key Stabilizing Factors |

|---|---|---|

| Radical | Homolytic bond cleavage (e.g., with heat or light) | Resonance with the naphthalene ring |

| Carbanion | Deprotonation with a strong base | Inductive effect of the nitrile group; Resonance with the naphthalene ring |

| Carbocation | Heterolytic bond cleavage (requires a good leaving group) | Resonance with the naphthalene ring |

Computational Chemistry and Theoretical Modeling of this compound Reactions

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can model reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. mit.edusmu.edu

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

A thorough review of available literature did not yield specific DFT studies focused on the reaction energetics and pathways of this compound. However, the application of DFT to similar aromatic compounds demonstrates its utility. mdpi.com Such a study on this compound would involve calculating the energy changes associated with the formation of intermediates (radicals, anions, etc.) and the energy barriers for subsequent reaction steps, thereby predicting the most likely reaction mechanism.

Modeling of Transition States and Intermediates

A transition state is a high-energy, fleeting configuration of atoms that exists at the point of maximum energy along a reaction coordinate. github.io It represents the point of no return from which a reaction proceeds to products. mit.edu Modeling these states is crucial for understanding reaction rates and mechanisms. Computational methods, including DFT, can optimize the geometry of a transition state and calculate its energy. fiveable.melibretexts.org

Specific computational models for transition states and intermediates in reactions of this compound are not detailed in the current body of scientific literature. A theoretical investigation would involve using algorithms to locate these first-order saddle points on the potential energy surface. github.io For example, in a radical substitution reaction, the transition state for hydrogen abstraction could be modeled to understand its structural and energetic properties.

Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple isomeric products.

Regioselectivity refers to the preference of a reaction to occur at one position on a molecule over another. mdpi.com

Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational analysis, particularly through DFT, can explain and predict these selectivities. By calculating the activation energies for the transition states leading to different isomers, chemists can determine which product is kinetically favored (i.e., forms faster because it has a lower energy barrier). researchgate.net

While the principles are well-established, specific computational analyses of regioselectivity and stereoselectivity for reactions involving this compound have not been reported in the reviewed literature. For instance, in an electrophilic aromatic substitution on the naphthalene ring of this compound, DFT calculations could predict whether the substitution would preferentially occur at the C4, C5, or C8 positions by comparing the energies of the respective transition states.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The relative energies of these conformers determine their population at a given temperature. For this compound, this would involve analyzing the rotation around the single bond connecting the cyanomethyl group to the naphthalene ring.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov MD simulations provide a "virtual microscope" to observe molecular behavior, including conformational changes, solvation effects, and interactions with other molecules. nih.govresearchgate.net

Specific conformational analyses or molecular dynamics simulations for this compound are not presently available in the scientific literature. Such simulations could provide valuable insights into the flexibility of the cyanomethyl side chain, its preferred orientations relative to the bulky naphthalene ring, and how the molecule interacts with different solvents at an atomic level. researchgate.net

Advanced Applications and Derivatization Research of 1 Naphthylacetonitrile

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The chemical reactivity of the nitrile group, combined with the specific properties of the naphthalene (B1677914) ring system, makes 1-naphthylacetonitrile a valuable precursor in the synthesis of various high-value chemical compounds.

Precursor to Pharmaceuticals: Agomelatine Synthesis

A significant application of a this compound derivative is in the synthesis of the antidepressant drug, Agomelatine. Specifically, 7-methoxy-1-naphthylacetonitrile (B18921) is a key intermediate in several patented synthetic routes to this pharmaceutical agent.

The synthesis of Agomelatine from this precursor typically involves a reduction of the nitrile group to a primary amine, followed by acetylation. The general transformation can be outlined as follows:

Reduction of the Nitrile: The cyano group of 7-methoxy-1-naphthylacetonitrile is reduced to a primary amine, forming 2-(7-methoxy-1-naphthyl)ethanamine.

Acetylation: The resulting amine is then acetylated using an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to yield N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, which is Agomelatine.

Various synthetic strategies have been developed to optimize this process, focusing on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents. Some patented methods describe a one-pot reaction where the reduction and subsequent acetylation are carried out in the same reaction vessel, streamlining the production process.

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | 7-methoxy-1-naphthylacetonitrile | Nitrile Reduction | 2-(7-methoxy-1-naphthyl)ethanamine |

| 2 | 2-(7-methoxy-1-naphthyl)ethanamine | Acetylation | Agomelatine |

Building Block for Agro-chemicals

This compound and its derivatives serve as precursors in the synthesis of various agrochemicals. The naphthalene moiety is a common feature in a number of biologically active compounds used in agriculture. While specific commercial herbicides or fungicides directly synthesized from this compound are not extensively detailed in publicly available literature, its structural analog, 1-naphthaleneacetic acid (NAA), is a well-known synthetic auxin used as a plant growth regulator. awiner.comnih.govherts.ac.ukwikipedia.org NAA is used to promote root formation, prevent premature fruit drop, and for fruitlet thinning. awiner.comherts.ac.ukwikipedia.org The synthesis of NAA can be achieved through the hydrolysis of this compound.

The potential for this compound as a building block for other classes of agrochemicals, such as fungicides and herbicides, is an active area of research. The introduction of the naphthyl group can enhance the biological activity of certain chemical scaffolds. google.com

Synthesis of Heterocyclic Compounds

The activated methylene (B1212753) group adjacent to the cyano group in this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds.

Thiophenes: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govwikipedia.orgmdpi.com Given that this compound is an activated nitrile, it can theoretically be employed in the Gewald reaction to produce 2-amino-3-(1-naphthyl)thiophenes. This reaction provides a straightforward method for constructing the thiophene (B33073) ring with a naphthalene substituent. organic-chemistry.orgorganic-chemistry.orgnih.gov

Development of Fluorescent Materials and Organic Electronics

The photophysical properties of the naphthalene ring system make this compound and its derivatives interesting candidates for the development of novel fluorescent materials and components for organic electronics. nih.gov

Naphthylacetonitrile Isomerism in Fluorescent Materials

The position of the acetonitrile (B52724) group on the naphthalene ring significantly influences the photophysical properties of its derivatives. Research on fluorescent isomers derived from the condensation of naphthylacetonitrile isomers with other aromatic compounds, such as anthracene (B1667546) aldehyde, has revealed that the substitution pattern affects molecular packing in the solid state, which in turn dictates the fluorescence characteristics.

For example, the condensation of this compound with anthracene aldehyde can lead to highly twisted molecular structures that exhibit aggregation-induced emission (AIE). In contrast, similar reactions with 2-naphthylacetonitrile (B189437) can result in different isomeric products with distinct solid-state fluorescence and mechanofluorochromic (MFC) properties. These differences arise from the varied steric hindrance and electronic effects of the 1- and 2-naphthyl groups, which influence intermolecular interactions like hydrogen bonding and π–π stacking in the crystalline state.

| Naphthylacetonitrile Isomer | Resulting Molecular Structure | Key Photophysical Property |

|---|---|---|

| This compound | Highly twisted AIEgens | Strong solid-state fluorescence |

| 2-Naphthylacetonitrile | Different isomeric products | Tunable fluorescence and mechanofluorochromism |

Donor-Acceptor Systems Incorporating Naphthylacetonitrile

In the field of organic electronics, molecules with a donor-acceptor (D-A) architecture are of great interest for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org The electron-rich naphthalene ring can act as an electron donor, while the electron-withdrawing nitrile group can function as part of an acceptor unit. researchgate.netrsc.orgscilit.com

While specific examples of donor-acceptor systems based directly on this compound are not extensively documented, the fundamental electronic properties of its constituent parts make it a promising candidate for incorporation into such systems. researchgate.netmdpi.com By chemically modifying this compound to link it to stronger acceptor or donor moieties, it is possible to design novel D-A molecules. The photophysical and electrochemical properties of these new materials would be tunable by altering the specific donor and acceptor groups, as well as the nature of the conjugated bridge connecting them. researchgate.netresearchgate.netnih.govmdpi.com Research in this area is focused on creating materials with tailored energy levels (HOMO and LUMO) to optimize charge separation and transport in organic electronic devices.

Solid-State Fluorescence and Mechanofluorochromism Research

Derivatives of this compound have been the subject of significant research in the field of materials science, particularly for their solid-state fluorescence and mechanofluorochromic properties. These characteristics are highly sought after for applications in sensors, security inks, and data storage.

One area of investigation involves the creation of highly twisted AIEgens (Aggregation-Induced Emission luminogens) through the condensation reaction of this compound with other aromatic compounds. For instance, the reaction with anthracene aldehyde produces 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile. This derivative exhibits strong solid-state fluorescence with a maximum emission wavelength (λmax) of 541 nm and a quantum yield (Φf) of 18.2% rsc.org. A key finding is its reversible mechanofluorochromism, where the fluorescence of the material changes upon mechanical stimuli such as grinding and reverts upon heating. This phenomenon is attributed to a reversible phase transformation between crystalline and amorphous states, as confirmed by powder X-ray diffraction studies rsc.org.

Another avenue of research has focused on integrating this compound as an acceptor unit with various donor moieties to create donor-acceptor fluorophores. A study synthesized a derivative, Cz-1-Naph, which incorporates a partially planar phenyl carbazole (B46965) (Cz) as the donor unit. While showing weak fluorescence in solution, Cz-1-Naph displays relatively strong solid-state fluorescence with a quantum yield of 5.9% and an emission maximum at 517 nm colab.ws. Computational studies have indicated a clear intramolecular electron transfer from the carbazole donor to the this compound acceptor unit, which is responsible for its fluorescent properties colab.ws.

The structural modifications and the resulting intermolecular interactions in the solid state play a crucial role in determining the fluorescence properties of these derivatives. Subtle changes in molecular packing and the formation of different crystal forms, or polymorphs, can lead to tunable fluorescence, with emission wavelengths reported to be between 514 and 644 nm and quantum yields ranging from 11.3% to 25.3% for a series of related compounds researchgate.net.

| Derivative Name | Donor Unit | Acceptor Unit | Solid-State Emission Max (λmax) | Solid-State Quantum Yield (Φf) | Mechanofluorochromism |

| 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile | - | This compound | 541 nm | 18.2% | Reversible |

| Cz-1-Naph | Phenyl Carbazole | This compound | 517 nm | 5.9% | Not Reported |

Application in Organic Light-Emitting Diodes (OLEDs)

While research into naphthalene-based compounds for Organic Light-Emitting Diodes (OLEDs) is extensive, with many studies focusing on naphthalimide and naphthyridine derivatives, specific information on the application of derivatives synthesized directly from this compound in OLEDs is not widely available in the reviewed literature. The development of efficient emitters is a critical aspect of OLED technology, and the fluorescent properties of this compound derivatives, as discussed in the previous section, suggest their potential as emitting materials. However, further research is required to explore and document the electroluminescence performance of these specific compounds within an OLED device architecture.

Exploration of Biological Activities of this compound Derivatives

The structural scaffold of this compound has been utilized as a starting point for the synthesis of various derivatives with potential biological activities. The following sections detail the research findings in the antimicrobial, anticancer, and anti-inflammatory domains.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a critical area of pharmaceutical research. While the broader class of naphthalene derivatives has shown promise, specific studies on the antimicrobial activity of compounds directly synthesized from this compound are limited in the available literature. Research has been conducted on related structures, such as naphthylamine derivatives, which have demonstrated antibacterial and antifungal properties nih.gov. For instance, certain thiazolidinone derivatives of 4-nitro-1-naphthylamine (B40213) have shown in vitro activity against bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.4 to 1000 μg/mL nih.gov. However, a direct synthetic link from this compound to these specific antimicrobial compounds is not explicitly established in the reviewed studies. Further research is needed to synthesize and evaluate the antimicrobial efficacy of direct derivatives of this compound.

Mechanism of Action at the Molecular Level

Understanding the molecular mechanism of action is crucial for the development of new therapeutic agents. For the biologically active naphthalene derivatives discussed in the preceding sections, some insights into their mechanisms have been elucidated.

In the context of anticancer activity, the naphthalene-substituted triazole spirodienones have been shown to induce apoptosis and cause cell cycle arrest in cancer cells nih.gov. For aminobenzylnaphthol derivatives, in silico studies suggest that their anticancer activity may be attributed to the inhibition of key proteins such as ADORA1, CDK2, and TRIM24 nih.gov.

Regarding the anti-inflammatory properties of naphthyl-N-acylhydrazone derivatives, their ability to reduce the production of pro-inflammatory mediators like NO and IL-1β points towards an interference with inflammatory signaling pathways mdpi.com.

It is important to reiterate that these mechanisms of action have been proposed for naphthalene derivatives where the synthetic pathway does not explicitly start from this compound. Future research on the biological activities of direct this compound derivatives will need to be accompanied by detailed mechanistic studies to understand how these specific chemical structures interact with biological targets at the molecular level.

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives is a crucial area of research for the development of new therapeutic agents. While comprehensive SAR studies specifically focused on a wide range of this compound analogs are not extensively documented in publicly available literature, preliminary insights can be drawn from research on related naphthalene-containing compounds. These studies, although not directly centered on the this compound scaffold, provide valuable information on how modifications to the naphthalene ring system and its substituents can influence biological activity.

Research into various naphthalene derivatives has revealed key structural features that can be manipulated to modulate their pharmacological effects. These insights can serve as a foundational guide for the rational design of novel this compound-based compounds with enhanced potency and selectivity for specific biological targets.

While the direct SAR data for this compound derivatives remains limited in the reviewed literature, the following table outlines hypothetical SAR considerations based on general principles observed in the study of other naphthalene-based bioactive compounds. This table is intended to guide future research and is not based on experimentally verified data for this compound itself.

Table 1: Hypothetical Structure-Activity Relationship Considerations for this compound Derivatives

| Modification Site | Structural Change | Potential Impact on Biological Activity |

|---|---|---|

| Naphthalene Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance activity depending on the target |

| Naphthalene Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) | May increase or decrease activity depending on the target's electronic requirements |

| Acetonitrile Side Chain | Replacement of the nitrile group with other functional groups (e.g., -COOH, -CONH₂) | Could significantly alter the mode of interaction with the biological target |

It is important to emphasize that the information presented in the table is speculative and serves as a framework for potential future investigations into the SAR of this compound derivatives. Rigorous experimental studies, including the synthesis of a diverse library of analogs and their systematic biological evaluation, are necessary to establish definitive structure-activity relationships for this class of compounds.

Advanced Analytical Methodologies for 1 Naphthylacetonitrile Characterization

Spectroscopic Techniques in Research

Spectroscopy is a cornerstone in the analysis of 1-Naphthylacetonitrile, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In proton NMR spectra, the chemical shifts of hydrogen atoms are influenced by their local electronic environment. For this compound, the aromatic protons on the naphthalene (B1677914) ring typically appear in the downfield region, usually between 7.4 and 8.1 ppm, due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons (-CH₂-) adjacent to both the nitrile group and the naphthalene ring are also deshielded and typically resonate as a singlet at approximately 4.0 ppm. oregonstate.edu

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The spectrum of this compound shows distinct signals for each unique carbon atom. The nitrile carbon (-C≡N) is characteristically found far downfield. The carbons of the naphthalene ring appear in the aromatic region (approx. 110-135 ppm), while the methylene carbon (-CH₂-) signal is observed in the aliphatic region.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthyl) | 7.4 - 8.1 | Multiplet |

| Methylene (-CH₂CN) | ~4.0 | Singlet |

Data recorded in CDCl₃ with TMS as an internal standard. guidechem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3020 - 3100 | Medium |

| Nitrile (C≡N) | Stretch | ~2250 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Spectra are often obtained using a KBr disc or nujol mull preparation. guidechem.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Organic molecules with conjugated π-electron systems, such as the naphthalene moiety in this compound, absorb UV or visible light to promote electrons from a ground electronic state to an excited state. shu.ac.uk

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the aromatic naphthalene ring. shu.ac.uktanta.edu.eg These transitions typically result in strong absorption bands in the ultraviolet region. The presence of the acetonitrile (B52724) group can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a molecule. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.21 g/mol ). nih.govchemeo.com

Electron ionization (EI) often leads to the fragmentation of the molecular ion. chemguide.co.uk For this compound, a prominent fragment is often observed at m/z 140, corresponding to the naphthylmethyl cation ([C₁₀H₇CH₂]⁺), formed by the loss of a cyanide radical (•CN). The naphthalene cation itself may also be observed. libretexts.org The molecular ion peak in aromatic compounds is typically strong due to the stability of the aromatic ring. libretexts.org

Table 3: Common Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 167 | [C₁₂H₉N]⁺ (Molecular Ion) | - |

| 166 | [C₁₂H₈N]⁺ | H• |

| 140 | [C₁₁H₈]⁺ | HCN |

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule. nih.gov It is based on the inelastic scattering of monochromatic light. sci-hub.box The resulting Raman spectrum provides a unique "fingerprint" for a specific compound, making it an excellent tool for identification and structural analysis. spectroscopyonline.comresearchgate.net

For this compound, the Raman spectrum would show characteristic shifts corresponding to the vibrations of the naphthalene ring system and the cyano group. The symmetric stretching of the aromatic rings typically gives rise to strong Raman signals. This technique is complementary to IR spectroscopy and can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. nih.gov

Chromatographic Separations in Research

Chromatography is essential for the separation, identification, and quantification of this compound, particularly for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique used. A typical method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). shimadzu.com Detection is commonly achieved using a UV detector set to a wavelength where this compound exhibits strong absorbance. The purity of 2-naphthylacetonitrile (B189437), a closely related isomer, has been successfully determined using HPLC, with methods capable of achieving purity levels of 99% or higher. google.com Such methods are directly applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. fishersci.com For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. uci.edu This method is highly effective for assessing the purity of this compound by separating it from non-volatile impurities, starting materials, or byproducts that may be present after synthesis.

The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration. Detectors such as UV-Vis or Diode Array Detectors (DAD) are suitable, as the naphthalene ring system possesses a strong chromophore. uci.edu The method's precision and accuracy make it ideal for quality control in manufacturing processes. upb.ro A sensitive HPLC method combined with a fluorescence detector has been developed for the analysis of related naphthalene compounds, demonstrating the potential for achieving low detection limits at nanomol levels. nih.govresearchgate.net

Below is a table representing typical parameters for an HPLC analysis of this compound.

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 4 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 - 20 µL |

| Detector | UV-Vis or Fluorescence |

| Wavelength (UV) | ~280 nm |

| Run Time | 15 - 30 minutes |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.netresearchgate.net It is particularly useful for identifying and quantifying volatile or semi-volatile impurities in a this compound sample. Such impurities could include residual solvents from the manufacturing process (e.g., toluene, heptane) or volatile byproducts.

In this method, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a chromatographic column. asianpubs.org The separation occurs based on the differential partitioning of compounds between the carrier gas (mobile phase) and a stationary phase coated on the inside of the column. notulaebotanicae.ro Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and Mass Spectrometry (MS), which provides structural information for definitive identification of the separated components. researchgate.netnotulaebotanicae.ro The combination of GC with MS is considered a "gold standard" for the analysis of volatile compounds. nih.gov

A representative table of GC parameters for the analysis of volatile impurities in this compound is provided below.

| Parameter | Value/Description |

| Column | Capillary column (e.g., ZB-WAX plus or 5% SE-30) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 - 275 °C |

| Oven Program | Initial temp: 50-150°C, hold for 2-5 min, ramp at 15°C/min to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 250 - 300 °C |

| Injection Volume | 1 µL (split or splitless injection) |

| Total Run Time | ~30 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of organic reactions. ukessays.com It is an indispensable tool for tracking the conversion of starting materials to this compound during its synthesis. The technique works by separating components of a mixture based on their differential affinity for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent). ukessays.com

To monitor a reaction, small spots of the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture are applied to a baseline on the TLC plate. As the solvent moves up the plate, less polar compounds travel further, while more polar compounds have a stronger affinity for the polar silica gel and travel shorter distances. ukessays.comrsc.org The separation is visualized under a UV lamp, where the aromatic rings of the compounds appear as dark spots. rsc.org A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, this compound. youtube.com

The table below illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.

| Compound | Description | Retention Factor (Rf) | Observation |

| 1-Naphthylmethanol | Starting Material | 0.35 | Spot diminishes over time |

| This compound | Product | 0.60 | Spot appears and intensifies over time |

| Reaction Mixture (Mid-point) | Mixture | 0.35 and 0.60 | Both starting material and product spots are visible |

| Reaction Mixture (Completion) | Final Product | 0.60 | Only the product spot is visible |

Crystallography and Solid-State Analysis

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is a powerful analytical technique used to determine the exact three-dimensional structure of a crystalline material at the atomic level. anton-paar.commalvernpanalytical.com This method provides unambiguous information about the arrangement of atoms, bond lengths, and bond angles within the crystal lattice of this compound. measurlabs.com

The technique is based on the principle of Bragg's Law (nλ = 2dsinθ), which describes how X-rays are diffracted by the planes of atoms in a crystal. anton-paar.comtcd.ieutoledo.edu When a beam of monochromatic X-rays is directed at a single crystal of this compound, the crystal diffracts the X-rays in a unique pattern of spots. By analyzing the position and intensity of these diffracted spots, a complete model of the molecular and crystal structure can be constructed. This definitive structural information is crucial for understanding the compound's physical and chemical properties.

Key crystallographic data obtained from a single-crystal XRD analysis of this compound would be summarized as follows.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (in Å) and α, β, γ (in °) |

| Volume (V) | The volume of the unit cell (in ų) |

| Z | The number of molecules per unit cell |

| Calculated Density (Dx) | The density of the crystal (in g/cm³) |

| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles |

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline or powdered samples. anton-paar.comamericanpharmaceuticalreview.com It is widely used to study polymorphism, which is the ability of a solid compound like this compound to exist in more than one crystal structure or form. creative-biostructure.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. creative-biostructure.comresearchgate.net

In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing numerous randomly oriented crystallites. americanpharmaceuticalreview.com The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a characteristic "fingerprint." americanpharmaceuticalreview.comresearchgate.net Therefore, PXRD is an efficient and non-destructive method to:

Identify the specific polymorphic form of this compound. creative-biostructure.com

Detect the presence of different polymorphs in a mixture.

Monitor for any phase transformations that may occur due to changes in conditions like temperature or pressure. rigaku.com

The table below shows a hypothetical comparison of PXRD data for two distinct polymorphs of this compound.

| Polymorph Form A | Polymorph Form B |

| Characteristic Peaks (2θ) | Characteristic Peaks (2θ) |

| 8.5° | 9.2° |

| 12.1° | 11.5° |

| 15.8° | 16.3° |

| 20.3° | 21.0° |

| 24.7° | 25.1° |

Future Research Directions and Unexplored Avenues for 1 Naphthylacetonitrile

Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 1-Naphthylacetonitrile should prioritize the shift from traditional synthesis methods, which may involve hazardous reagents and generate significant waste, to more sustainable alternatives.

Key research objectives include: